molecular formula C3H2ClNO B1338427 2-Chloro-3-oxopropanenitrile CAS No. 53106-70-0

2-Chloro-3-oxopropanenitrile

Cat. No.: B1338427
CAS No.: 53106-70-0
M. Wt: 103.51 g/mol
InChI Key: RJOJHKXZYVLLKN-UHFFFAOYSA-N
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Description

2-Chloro-3-oxopropanenitrile is an organic compound with the molecular formula C₃H₂ClNO. It is a chlorinated derivative of propanenitrile and is known for its reactivity and versatility in organic synthesis. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Chloro-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The safety data sheet for 2-Chloro-3-oxopropanenitrile indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2-Chloro-3-oxopropanenitrile is an organic compound that serves as an important intermediate in organic synthesis . The primary targets of this compound are the enzymes and proteins involved in the biochemical pathways it affects.

Mode of Action

As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It’s used in the synthesis of various compounds, suggesting that it may affect multiple pathways depending on the context of its use .

Pharmacokinetics

As a synthetic intermediate, its bioavailability would largely depend on the specific context of its use and the compounds it’s used to synthesize .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it’s used to synthesize. As an intermediate in organic synthesis, it contributes to the formation of a wide range of compounds, each with their own unique effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It’s also worth noting that this compound should be stored under -20°C in an inert atmosphere .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-oxopropanenitrile plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the synthesis of thiophene derivatives, which are important in medicinal chemistry . The interaction of this compound with enzymes such as phenyl isothiocyanate and α-halo compounds leads to the formation of polysubstituted thiophenes . These interactions are essential for the development of new pharmaceuticals and other bioactive compounds.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to exhibit anticancer activity against human cancer cell lines such as HEPG2 and MCF7 . This activity is attributed to its ability to interfere with cellular processes, leading to cell death. Additionally, this compound can affect the viability and proliferation of cells, making it a valuable tool in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific enzymes, altering their activity and affecting downstream biochemical pathways . For instance, it can inhibit the activity of certain enzymes involved in the synthesis of bioactive compounds, thereby modulating their production. This mechanism of action is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity, without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cell death and organ damage. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as biphenyl 2,3-dioxygenases, leading to the formation of intermediate metabolites . These metabolic pathways are essential for understanding the compound’s biochemical activity and its potential effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and overall efficacy in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria or endoplasmic reticulum, where it can interact with specific enzymes and proteins to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-oxopropanenitrile can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with sodium cyanide. The reaction proceeds under controlled conditions to yield this compound. Another method involves the chlorination of 3-oxopropanenitrile using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-oxopropanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to 3-oxopropanenitrile using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert this compound to more complex chlorinated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted nitriles, amides, or esters.

    Reduction: 3-oxopropanenitrile.

    Oxidation: Chlorinated carboxylic acids or ketones.

Comparison with Similar Compounds

Similar Compounds

    3-Oxopropanenitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-2-methylpropanenitrile: Contains an additional methyl group, affecting its steric and electronic properties.

    2-Chloro-3-methylbutanenitrile: Similar structure but with a longer carbon chain, influencing its reactivity and applications.

Uniqueness

2-Chloro-3-oxopropanenitrile is unique due to its combination of a reactive chlorine atom and a nitrile group, making it a valuable intermediate in organic synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-chloro-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJHKXZYVLLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456445
Record name 2-Chloro-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53106-70-0
Record name 2-Chloro-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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